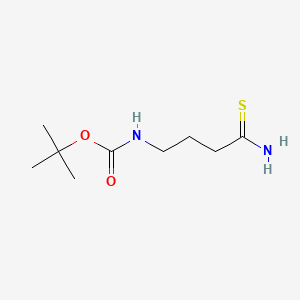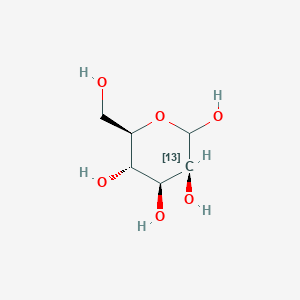![molecular formula C5H10O5 B583958 D-[5,5'-2H2]Ribose CAS No. 478506-32-0](/img/structure/B583958.png)
D-[5,5'-2H2]Ribose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Ribose is a naturally occurring monosaccharide within the pentose pathway that assists with ATP production . It is a 5-carbon chain (also called aldopentose) and is a key component of DNA, ribonucleic acid (RNA), acetyl coenzyme A, and ATP .
Synthesis Analysis
D-Ribose is synthesized through the pentose pathway . The methods that have been used to synthesize D-ribose since it was identified in yeast RNA are outlined, and attention is drawn to the unusual pleiotropic characteristics of the mutant strains, as well as to the industrial and academic applications of D-ribose .
Molecular Structure Analysis
D-Ribose is a monosaccharide with 5 carbons having an aldehydic group . The chemical structure of D-Ribose consists of a linear chain of five carbon atoms, with an oxygen atom attached to each carbon atom . Deuterated nucleotides as chemical probes of RNA structure: a detailed protocol for the enzymatic synthesis of a complete set of nucleotides specifically deuterated at ribose carbons .
Chemical Reactions Analysis
Ribose and deoxyribose are classified as monosaccharides, aldoses, pentoses, and are reducing sugars . Using the 5-phosphoribo-syl-1-pyrophosphate (PRPP), the de novo pathway enzymes build purine and pyrimidine nucleotides from the beginning of the process with ribose .
Physical And Chemical Properties Analysis
Ribose is a simple sugar and carbohydrate with molecular formula C5H10O5 and the linear-form composition H−(C=O)−(CHOH)4−H . The naturally-occurring form, D-ribose, is a component of the ribonucleotides from which RNA is built, and so this compound is necessary for coding, decoding, regulation and expression of genes .
Wissenschaftliche Forschungsanwendungen
Congestive Heart Failure (CHF) Management
D-[5,5’-2H2]Ribose has shown potential in the management of CHF. It plays a role in the synthesis of adenosine triphosphate (ATP), which is crucial for energy production in heart muscles . Supplementation may improve heart function and quality of life in CHF patients by aiding in the replenishment of ATP during ischemic conditions .
Diabetes and Its Complications
The compound may also have applications in diabetes management. D-[5,5’-2H2]Ribose can help in the management of blood glucose levels and may mitigate some complications associated with diabetes, such as neuropathy or vascular issues .
Energy Recovery in Muscular Diseases
D-[5,5’-2H2]Ribose supplementation could assist in energy recovery for patients suffering from muscular diseases. By boosting the ATP levels, it may help in reducing muscle stiffness and improving muscle function .
Chiral Recognition in Analytical Chemistry
The chiral properties of D-[5,5’-2H2]Ribose can be utilized in analytical chemistry for the recognition of molecules’ chirality. This has implications in the study of life’s origin and the development of new pharmaceuticals .
Cardiovascular Research
In cardiovascular research, D-[5,5’-2H2]Ribose is used to study its effects on ATP regeneration and improving diastolic dysfunction following myocardial ischemia. This research could lead to new treatments for heart diseases .
Nucleotide Synthesis Research
D-[5,5’-2H2]Ribose is essential in the synthesis of nucleotides, which are the building blocks of RNA and DNA. Research into its role in the pentose phosphate pathway provides insights into genetic disorders and potential therapeutic approaches .
Wirkmechanismus
Target of Action
D-Ribose primarily targets the central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid cycle (TCA cycle) . It increases the abundance of NADH, polarizes the electron transport chain (ETC), and elevates the proton motive force (PMF) of cells . It also targets Ribose-5-phosphate isomerase A .
Mode of Action
D-Ribose interacts with its targets by activating central carbon metabolism . This activation leads to an increase in the abundance of NADH, polarization of the ETC, and elevation of the PMF of cells . These changes induce drug uptake and cell death . Ribokinase catalyzes the conversion of D-ribose to D-ribose 5-phosphate .
Biochemical Pathways
D-Ribose affects several biochemical pathways. It activates glycolysis, the PPP, and the TCA cycle . It also contributes to ATP production through the nonoxidative phase of the PPP .
Pharmacokinetics
D-Ribose shows a dose-dependent kinetic profile . With doubling the dose, the area under the curve (AUC) significantly increases, while the clearance decreases . The half-life is longer at the higher dose . D-Ribose is rapidly absorbed and rapidly disappears from plasma . It is partially recovered from urine .
Result of Action
The activation of central carbon metabolism by D-Ribose leads to an increase in the abundance of NADH, polarization of the ETC, and elevation of the PMF of cells . These changes induce drug uptake and cell death . D-Ribose also increases the sensitivity of cells to insulin .
Action Environment
The action of D-Ribose can be influenced by environmental factors. For example, the metabolic microenvironment of bacteria impacts drug efficacy . .
Safety and Hazards
The safety of D-Ribose has not been fully established. Some people who take D-Ribose report side effects such as diarrhea, gastrointestinal discomfort, nausea, and headache . D-Ribose may cause low blood sugar when combined with diabetes drugs. People who have or are at risk of low blood sugar levels should probably avoid D-Ribose .
Zukünftige Richtungen
D-Ribose is an essential component of the respiratory, skeletal and nervous systems and is a popular compound, as its supplementation may have beneficial effects . In the present review, the physiological roles, toxic reactions and the potential use of D-Ribose in the management of clinical diseases are summarized .
Eigenschaften
IUPAC Name |
(3R,4R,5R)-6,6-dideuteriooxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i1D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-FZYYTZONSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1([C@H]([C@H]([C@H](C(O1)O)O)O)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-(1,4-Dioxaspiro[4.5]decan-8-YL)benzonitrile](/img/structure/B583890.png)



![Ethyl (2E)-5-{3-[(benzenesulfonyl)amino]phenyl}pent-2-en-4-ynoate](/img/structure/B583896.png)
![(3R)-6,7-Dimethoxy-3-(5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one](/img/structure/B583897.png)